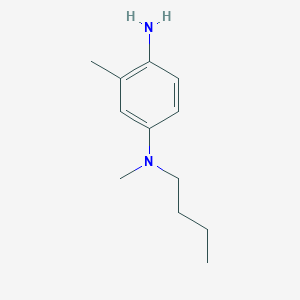
N1-Butyl-N1,3-dimethylbenzene-1,4-diamine
Overview
Description
N1-Butyl-N1,3-dimethylbenzene-1,4-diamine: is an organic compound with the molecular formula C12H20N2. It belongs to the class of aromatic amines and is characterized by the presence of a butyl group and two methyl groups attached to a benzene ring with two amine groups at the para positions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N1-Butyl-N1,3-dimethylbenzene-1,4-diamine typically begins with the commercially available N1,3-dimethylbenzene-1,4-diamine.
Alkylation Reaction: The butyl group is introduced via an alkylation reaction using butyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods:
Batch Process: In industrial settings, the synthesis is often performed in batch reactors where precise control over temperature and reaction time is maintained.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N1-Butyl-N1,3-dimethylbenzene-1,4-diamine can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry:
Catalysis: N1-Butyl-N1,3-dimethylbenzene-1,4-diamine is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and inhibition.
Medicine:
Pharmaceuticals: It is explored for its potential use in the development of new drugs due to its unique chemical properties.
Industry:
Dye Manufacturing: The compound is used in the production of dyes and pigments.
Polymer Industry: It is utilized in the synthesis of polymers with specific properties.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: N1-Butyl-N1,3-dimethylbenzene-1,4-diamine can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: The compound may interact with specific receptors on cell surfaces, influencing cellular responses.
Comparison with Similar Compounds
N1,N3-Dimethylbenzene-1,3-diamine: Similar in structure but lacks the butyl group.
N,N-Dimethyl-1,4-phenylenediamine: Another aromatic amine with different substituents.
Uniqueness:
Structural Features: The presence of both butyl and methyl groups in N1-Butyl-N1,3-dimethylbenzene-1,4-diamine provides unique steric and electronic properties that differentiate it from similar compounds.
Reactivity: The compound’s reactivity in various chemical reactions is influenced by its unique substituents, making it valuable in specific applications.
Properties
IUPAC Name |
4-N-butyl-4-N,2-dimethylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-4-5-8-14(3)11-6-7-12(13)10(2)9-11/h6-7,9H,4-5,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNAIHKQRMGCOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=CC(=C(C=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


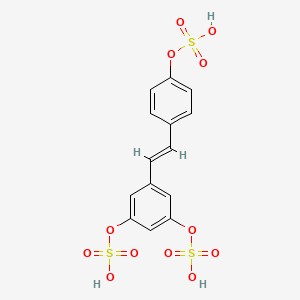
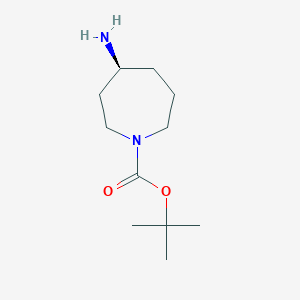
![5-chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1452606.png)
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B1452607.png)
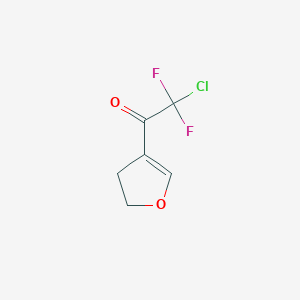
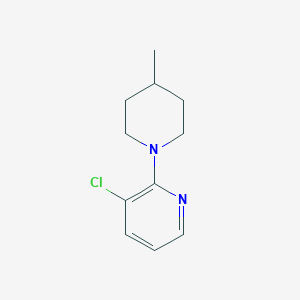

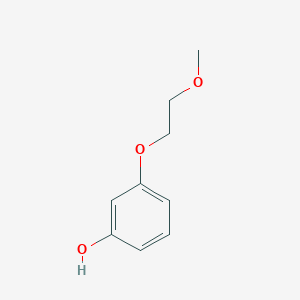
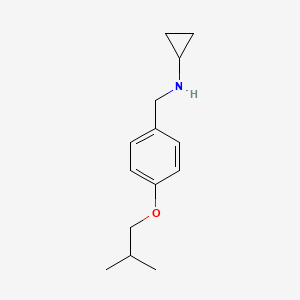
![1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]isoindoline-5-carboxylic acid](/img/structure/B1452617.png)
![2,2,2-trifluoroethyl N-[3-(propan-2-yl)phenyl]carbamate](/img/structure/B1452618.png)

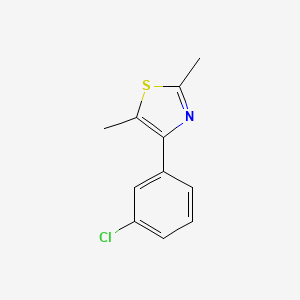
![[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine](/img/structure/B1452624.png)
